8(9)-Epoxyeicosatrienoic acid (8(9)-EpETrE-EA) is a bioactive lipid derived from arachidonic acid through the cytochrome P450 epoxygenase pathway. It is classified as an epoxide of eicosatrienoic acid and plays a significant role in various physiological processes, particularly in the cardiovascular and renal systems. This compound is known for its involvement in signaling pathways that regulate vascular tone and renal function.
8(9)-Epoxyeicosatrienoic acid is synthesized from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. It belongs to the family of epoxyeicosatrienoic acids (EETs), which are further classified into four regioisomers based on the position of the epoxy group. The classification of EETs includes:
8(9)-EpETrE-EA is particularly noted for its biological activities related to vasodilation and cytoprotection in renal tissues.
The synthesis of 8(9)-Epoxyeicosatrienoic acid involves the enzymatic conversion of arachidonic acid by cytochrome P450 enzymes, specifically through the action of epoxygenases. The general method for synthesizing analogs of 8(9)-EpETrE-EA includes:
The stability of 8(9)-EpETrE-EA can be enhanced by reducing the number of double bonds in its structure, leading to more stable analogs that retain biological activity .
The molecular structure of 8(9)-Epoxyeicosatrienoic acid consists of a long hydrocarbon chain with three double bonds and an epoxide functional group located between the eighth and ninth carbon atoms. The chemical formula is C20H30O3, and its structure can be represented as follows:
The presence of an epoxide group contributes to its reactivity and biological activity, allowing it to participate in various biochemical pathways.
8(9)-Epoxyeicosatrienoic acid undergoes several chemical reactions, primarily involving hydrolysis and metabolic conversion:
These reactions are crucial for understanding how 8(9)-EpETrE-EA exerts its biological effects in vivo.
The mechanism of action for 8(9)-Epoxyeicosatrienoic acid primarily involves its role as a signaling molecule in endothelial cells. It promotes vasodilation by activating potassium channels and inhibiting calcium influx in vascular smooth muscle cells. This leads to relaxation of blood vessels and decreased vascular resistance.
Additionally, it has been shown to protect renal glomerular cells from damage induced by pathological conditions such as hypertension or diabetes by modulating inflammatory responses and promoting cell survival pathways .
The physical and chemical properties of 8(9)-Epoxyeicosatrienoic acid include:
8(9)-Epoxyeicosatrienoic acid has several scientific applications:
Research continues to explore its potential therapeutic applications in conditions such as hypertension, renal failure, and other inflammatory diseases .
8(9)-Epoxyeicosatrienoic acid ethanolamide (8(9)-EpETrE-EA) belongs to the epoxy fatty acid ethanolamide (EFAE) class of lipid mediators. It is biosynthesized through the cytochrome P450 (CYP) epoxygenase pathway acting on the endocannabinoid/endovanilloid substrate arachidonoylethanolamide (AEA, anandamide). This pathway represents a convergence between the endocannabinoid and cytochrome P450 eicosanoid metabolic systems.
The primary biosynthetic route for 8(9)-EpETrE-EA involves the epoxidation of AEA catalyzed by specific CYP epoxygenase isoforms. This reaction inserts an oxygen atom across one of the double bonds of AEA’s arachidonoyl chain, forming an epoxide group. The 8,9-epoxide regioisomer is one of several possible products.
Members of the CYP2J and CYP2C subfamilies are the principal epoxygenases responsible for generating epoxy-anandamides like 8(9)-EpETrE-EA. CYP2J2, highly expressed in human cardiovascular tissues including cardiac myocytes and endothelial cells, exhibits significant epoxygenase activity towards AEA [2] [6] [7]. Similarly, isoforms within the CYP2C family (e.g., CYP2C8, CYP2C9, CYP2C19 in humans; CYP2C11, CYP2C23 in rodents), known for their prominent roles in vascular EET synthesis, also metabolize AEA to generate epoxy-ethanolamides [4] [7] [8]. These enzymes are membrane-bound in the endoplasmic reticulum and utilize NADPH and molecular oxygen for catalysis. The specific regioisomer profile (e.g., relative amounts of 5,6-; 8,9-; 11,12-; 14,15-EpETrE-EA) generated depends on the specific CYP isoform involved and its inherent regioselectivity [1] [8].
CYP epoxygenases demonstrate distinct substrate preferences between free arachidonic acid (AA) and its ethanolamide conjugate (AEA). While AA is a well-established substrate for CYP2J2 and CYP2C isoforms leading to EET formation, kinetic studies indicate that AEA is also a viable substrate, albeit often with different catalytic efficiencies and potentially altered regioselectivity compared to AA [4] [5] [8]. The presence of the ethanolamide head group influences how the substrate binds within the enzyme's active site, affecting both the rate of epoxidation and the relative proportion of the different epoxyeicosatrienoic acid regioisomers (5,6-; 8,9-; 11,12-; 14,15-EET) formed from AA versus their EpETrE-EA counterparts formed from AEA. This highlights the nuanced substrate specificity of these enzymes towards structurally related eicosanoid precursors.
Table 1: Key CYP Epoxygenase Isoforms Involved in 8(9)-EpETrE-EA Synthesis
Isoform Family | Primary Tissue Expression | Substrate (AEA) | Major EpETrE-EA Regioisomers | Catalytic Characteristics |
---|---|---|---|---|
CYP2J (e.g., 2J2) | Heart, Endothelium, Kidney, GI Tract | Yes | 8,9-; 11,12-; 14,15-EpETrE-EA | Membrane-bound, NADPH/O2 dependent, regioselective |
CYP2C (e.g., 2C8, 2C9, 2C19) | Liver, Endothelium, Kidney | Yes | Varies by isoform (e.g., 11,12-; 14,15-EpETrE-EA prominent) | Membrane-bound, NADPH/O2 dependent, regioselective, substrate binding influenced by ethanolamide group |
The primary route for the inactivation of 8(9)-EpETrE-EA is enzymatic hydrolysis catalyzed by soluble epoxide hydrolase (sEH). sEH is a ubiquitously expressed cytosolic enzyme that adds a water molecule across the epoxide ring, converting it into a vicinal diol.
sEH specifically hydrolyzes 8(9)-EpETrE-EA to its corresponding 8,9-dihydroxyeicosatrienoic acid ethanolamide (8,9-DiHETrE-EA). This reaction significantly reduces or abolishes the biological activity associated with the intact epoxide ring structure in many contexts, analogous to the conversion of EETs to DHETs [1] [3] [7]. sEH exhibits high catalytic efficiency towards EpETrE-EAs, making this hydrolysis a dominant metabolic fate. The diol metabolites (DiHETrE-EAs) are generally more polar and readily excreted or subjected to further oxidation (e.g., via β-oxidation).
sEH acts as a crucial regulator of the bioactive lifespan and local concentration of 8(9)-EpETrE-EA (and other EpFA-EAs). By rapidly hydrolyzing the epoxide, sEH terminates the signaling functions mediated by the intact epoxyeicosanoid ethanolamide. Consequently, the relative expression levels and activity of sEH versus the synthesizing CYP epoxygenases in a given tissue or cell type critically determine the steady-state levels and functional impact of 8(9)-EpETrE-EA [4] [7] [10]. Pharmacological inhibition of sEH is a strategy employed to boost endogenous levels of EpETrE-EAs (and EETs) to study their functions and exploit their protective effects.
While CYP epoxygenation and sEH hydrolysis are the dominant pathways, 8(9)-EpETrE-EA can undergo additional metabolic transformations, contributing to its overall clearance and potentially generating metabolites with distinct activities.
Like free fatty acids and their derivatives, 8(9)-EpETrE-EA can enter the peroxisomal and mitochondrial β-oxidation pathways. This process involves sequential removal of two-carbon units (acetyl-CoA) from the carboxyl end (opposite the ethanolamide head) of the molecule, leading to chain-shortened epoxy fatty acid ethanolamides. For example, studies on free EETs in human cells (e.g., skin fibroblasts, endothelial cells) demonstrate their conversion to metabolites like epoxy-hexadecadienoic acids (e.g., 7,8-epoxy-16:2 from 11,12-EET; 10,11-epoxy-16:2 from 14,15-EET) [3] [8]. Evidence strongly suggests this occurs primarily via peroxisomal β-oxidation, as the process is impaired in cells from patients with peroxisomal disorders (e.g., Zellweger syndrome, acyl CoA oxidase deficiency) but proceeds in cells deficient in mitochondrial long-chain acyl CoA dehydrogenase [3]. This pathway represents an alternative inactivation route distinct from sEH hydrolysis, potentially generating shorter-chain epoxy-ethanolamides whose biological activities are less well characterized but may retain some functionality or serve specific purposes.
8(9)-EpETrE-EA can serve as a substrate for other oxidative enzymes:
Table 2: Major Metabolic Pathways of 8(9)-EpETrE-EA
Metabolic Pathway | Key Enzyme(s) | Primary Product(s) | Functional Consequence | Cellular Localization |
---|---|---|---|---|
Epoxidation | CYP2J2, CYP2C8/9/19 | 8(9)-EpETrE-EA (from AEA) | Bioactive EpETrE-EA formation | Endoplasmic Reticulum |
sEH Hydrolysis | Soluble Epoxide Hydrolase (sEH) | 8,9-DiHETrE-EA | Primary inactivation pathway | Cytosol |
β-Oxidation (Chain Shortening) | Peroxisomal β-Oxidation Enzymes | Chain-shortened epoxy-ethanolamides (e.g., C16, C18 analogs) | Alternative inactivation; potential novel metabolites | Peroxisomes (Primary) |
ω-Hydroxylation | CYP4A/F ω-Oxidases | ω/ω-1 Hydroxy-8(9)-EpETrE-EA | Further oxidation/inactivation | Endoplasmic Reticulum |
Lipoxygenation | 5-LOX, 12-LOX, 15-LOX | Hydro(pero)xy-epoxy-ethanolamides | Potential novel metabolites or degradation | Cytosol, Nucleus (5-LOX) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: